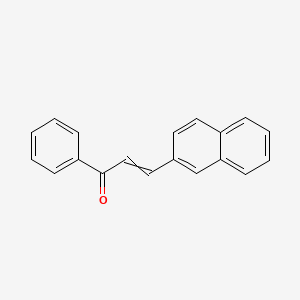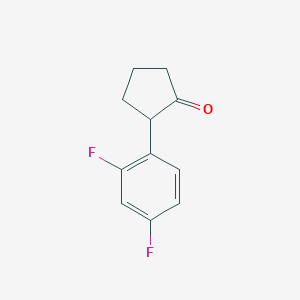
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid is an organic compound with the molecular formula C17H12BrNO4. It is a white solid with a faint aromatic odor and is almost insoluble in water but soluble in organic solvents such as ether, chloroform, and benzene . This compound is used in various scientific and industrial applications, including as a dye for microscopy and an analytical reagent .
Méthodes De Préparation
The synthesis of 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid involves several steps. One common method includes the reaction of 1-bromo-4-hydroxy-7-phenoxyisoquinoline with methyl formate under basic conditions . The reaction conditions typically involve the use of a base such as potassium hydroxide and an organic solvent like ether . Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification steps .
Analyse Des Réactions Chimiques
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can bind to specific proteins or enzymes, altering their activity and leading to changes in cellular processes . The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid can be compared with similar compounds such as:
4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid methyl ester: This compound has a similar structure but includes a methyl ester group, which can affect its reactivity and applications.
4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinecarboxylic acid ethyl ester: Another similar compound with an ethyl ester group, used in different industrial and research applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it suitable for various specialized applications .
Propriétés
Formule moléculaire |
C16H10BrNO4 |
|---|---|
Poids moléculaire |
360.16 g/mol |
Nom IUPAC |
1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H10BrNO4/c17-15-12-8-10(22-9-4-2-1-3-5-9)6-7-11(12)14(19)13(18-15)16(20)21/h1-8,19H,(H,20,21) |
Clé InChI |
DOZIWXYUIFZJCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=C(N=C3Br)C(=O)O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indole](/img/structure/B8680396.png)
![Methyl 2-fluoro-4-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B8680397.png)


![4-Methoxy-2-methylbenzo[D]thiazole-6-carboxylic acid](/img/structure/B8680412.png)








![Pyridine, 2-[2-(6-nitro-1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B8680468.png)
